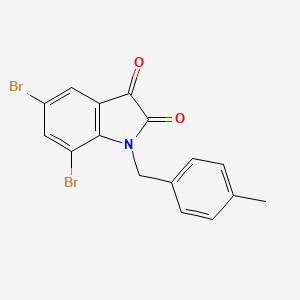

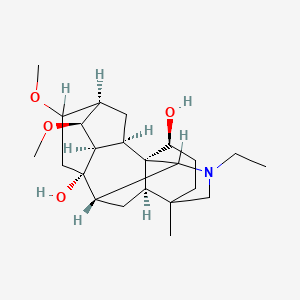

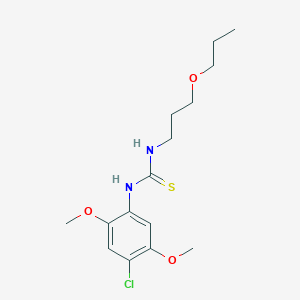

![molecular formula C19H17F3N2O B1230166 6-methoxy-2-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]-4-quinolinamine](/img/structure/B1230166.png)

6-methoxy-2-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]-4-quinolinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-methoxy-2-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]-4-quinolinamine is an aminoquinoline.

Applications De Recherche Scientifique

Pharmacokinetic and Pharmacodynamic Properties

6-methoxy-2-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]-4-quinolinamine exhibits significant pharmacological potential. It is identified as a potent and selective inhibitor of tumor necrosis factor (TNF)-α-converting enzyme (TACE). The compound has shown efficacy in inhibiting lipopolysaccharide-induced soluble TNF-α production across a range of species, including rodents, chimpanzees, and humans, with IC50 values ranging from 17 to 100 nM. In rodent models of endotoxemia, it inhibited TNF-α production in a dose-dependent manner, suggesting potential therapeutic applications in conditions characterized by excessive TNF-α production, such as various inflammatory diseases and rheumatoid arthritis. The pharmacokinetic and pharmacodynamic profiles established through studies indicate its wide distribution to tissues, including the synovium, and its potential as an antiarthritic drug. Further, in a phase I clinical trial involving male volunteers, the compound demonstrated a terminal half-life between 3 and 6 hours, and the measurement of the suppression of TNF-α production ex vivo may serve as a biomarker for evaluating the therapeutic efficacy of TACE inhibitors like this compound (Qian et al., 2007).

Biochemical Analysis and Metabolite Determination

The compound is also relevant in biochemical analyses, particularly in determining 4-O-methylated catecholamine metabolites in urine using mass fragmentography. These metabolites, including 4-methoxy-3-hydroxyphenylacetic acid (iso-HVA), 4-methoxy-3-hydroxyphenylmandelic acid (iso-VMA), and 4-methoxy-3-hydroxyphenylethylene glycol (iso-MOPEG), are crucial in understanding various physiological and pathological states, including conditions like neuroblastoma, pheochromocytoma, parkinsonism treated with L-DOPA, and the intravenous administration of dopamine. The methodology and findings in this context underscore the compound's significance in biomedical research and its potential role in clinical diagnostics (Muskiet et al., 1979).

Metabolic Pathways and Biotransformation

The compound is involved in intricate metabolic pathways and biotransformation processes. It undergoes extensive N-demethylation, aromatic hydroxylation, aromatic O-methylation, and dihydrodiol formation in humans. These metabolic activities are crucial for understanding the drug's pharmacokinetics and its interaction with the human body, especially when considering the development of new drugs or therapeutic agents (Alton et al., 1975).

Propriétés

Nom du produit |

6-methoxy-2-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]-4-quinolinamine |

|---|---|

Formule moléculaire |

C19H17F3N2O |

Poids moléculaire |

346.3 g/mol |

Nom IUPAC |

6-methoxy-2-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]quinolin-4-amine |

InChI |

InChI=1S/C19H17F3N2O/c1-12-8-18(16-10-15(25-2)6-7-17(16)24-12)23-11-13-4-3-5-14(9-13)19(20,21)22/h3-10H,11H2,1-2H3,(H,23,24) |

Clé InChI |

SGDQPSJNELHSAJ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C2C=C(C=CC2=N1)OC)NCC3=CC(=CC=C3)C(F)(F)F |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

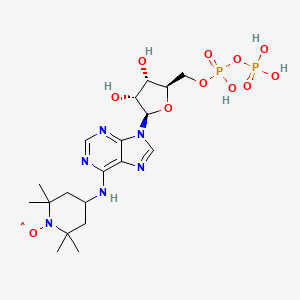

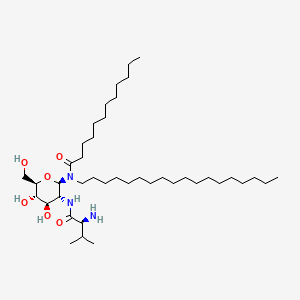

![1-amino-N-methyl-5-(4-morpholinyl)-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B1230090.png)

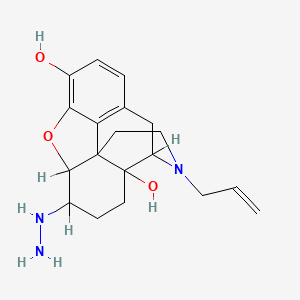

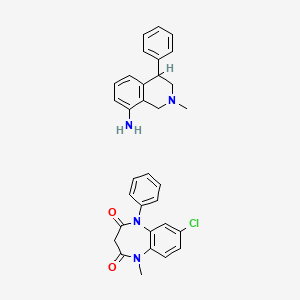

![Cyclobutyl-[5-[(2-ethyl-1-piperidinyl)sulfonyl]-2,3-dihydroindol-1-yl]methanone](/img/structure/B1230097.png)

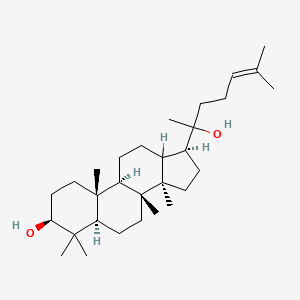

![1-[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-1-ethylthiourea](/img/structure/B1230098.png)

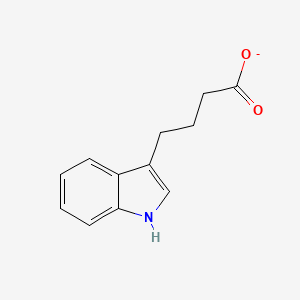

![4-[[anilino-(4-methylphenyl)methyl]-propoxyphosphoryl]-N,N-dimethylaniline](/img/structure/B1230102.png)

![4-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-3-oxobutanoic acid ethyl ester](/img/structure/B1230104.png)